molecular formula C10H11NO2 B3059646 1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid CAS No. 1060804-89-8

1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid

Cat. No.: B3059646
CAS No.: 1060804-89-8
M. Wt: 177.20
InChI Key: OGYQISBUFLFPLW-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative intended for research and development purposes only. This compound is not for diagnostic or therapeutic use. Compounds featuring a pyridinylcyclopropanecarboxylate scaffold are of significant interest in medicinal chemistry and chemical biology. Specifically, closely related (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR88 . GPR88 is a central nervous system target being investigated for its potential role in conditions such as alcohol use disorder, making such analogs valuable pharmacological tools . The mechanism of action for these agonists involves binding to GPR88, an orphan Gi-coupled receptor, and inhibiting cAMP accumulation in cells . The cyclopropane ring and the carboxylic acid moiety are critical structural features for this biological activity. The core structure of related pyridinylcyclopropanecarboxylic acids has been characterized in scientific databases, confirming the stability of this chemotype . Researchers can utilize this compound as a key synthetic intermediate or as a reference standard in the design and development of novel receptor ligands and enzyme inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-2-5-11-8(6-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYQISBUFLFPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222459
Record name 1-(4-Methyl-2-pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-89-8
Record name 1-(4-Methyl-2-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060804-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyl-2-pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

Nitrogen ylides, generated from α-halo esters and tertiary amines, have emerged as versatile intermediates for cyclopropanation. The synthesis of 1-(4-methylpyridin-2-yl)cyclopropane-1-carboxylic acid begins with the preparation of 2-vinyl-4-methylpyridine (3 ), a critical intermediate. This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 2-chloro-4-methylpyridine and potassium vinyltrifluoroborate, analogous to methods reported for pyrimidine derivatives. The reaction employs Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in a dioxane-water mixture at 90°C, achieving yields of 77% after distillation.

The cyclopropanation step involves the generation of a nitrogen ylide from tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile. Subsequent reaction with 3 in the presence of cesium carbonate at 80°C facilitates [2+1] cycloaddition, forming tert-butyl (1RS,2RS)-2-(4-methylpyridin-2-yl)cyclopropane-1-carboxylate (13 ) with trans selectivity. Deprotection of the tert-butyl group using trifluoroacetic acid in dichloromethane yields the racemic carboxylic acid (rac-1 ).

Optimization and Scalability

Key process optimizations include:

  • Solvent Selection : Anhydrous acetonitrile minimizes side reactions during ylide formation.
  • Temperature Control : Maintaining 80°C ensures complete conversion within 20 hours.
  • Workup Efficiency : Filtration through diatomaceous earth (Dicalite) and sequential aqueous washes (HCl, phosphate buffer) enhance purity.

This method scales to 190 g of 13 with a 58% overall yield from 2-chloro-4-methylpyridine, demonstrating industrial viability.

Sulfonium Ylide-Based Cyclopropanation

Classic Sulfonium Ylide Approach

Sulfonium ylides, derived from tetrahydrothiophenium salts, offer an alternative pathway. As detailed in U.S. Patent 4,083,863, tert-butyl bromoacetate reacts with tetrahydrothiophene to form a sulfonium salt, which is deprotonated with aqueous NaOH to generate the ylide. Reaction with 2-vinyl-4-methylpyridine in methylene chloride at 25–50°C produces the cyclopropane ester, which is hydrolyzed to the carboxylic acid under acidic conditions.

Comparative Analysis

  • Yield : Sulfonium ylides achieve comparable yields (60–70%) to nitrogen ylides but require stringent anhydrous conditions.
  • Stereoselectivity : Both methods favor trans-diastereomers due to the concerted nature of ylide cycloaddition.
  • Safety : Sulfonium ylides necessitate handling corrosive bases (e.g., NaOH) and toxic solvents, whereas nitrogen ylides leverage safer DABCO-based systems.

Transition-Metal-Catalyzed Methods

Palladium-Catalyzed Conjugate Addition-Cyclopropanation

A hybrid approach combines palladium-catalyzed conjugate addition with ylide cyclopropanation. In a sequence adapted from pyrimidine syntheses, 2-chloro-4-methylpyridine undergoes vinylation via Pd/dppf-catalyzed coupling with potassium vinyltrifluoroborate. The resultant 2-vinyl-4-methylpyridine is directly subjected to nitrogen ylide cyclopropanation, streamlining the process into a one-pot reaction after intermediate isolation.

Kulinkovich Reaction

The Kulinkovich reaction, employing titanium-mediated cyclopropanation of esters, has been explored for related spirocyclopropane derivatives. For this compound, ethyl 4-methylpyridine-2-carboxylate reacts with ethylmagnesium bromide and Ti(OiPr)₄ in toluene at 0°C. This method faces challenges in regioselectivity but offers a metal-centric alternative to ylide chemistry.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic this compound is resolved using chiral amines:

  • (S)-1-(1-Naphthyl)ethylamine : Recrystallization in dimethyl carbonate enriches the (S,S)-enantiomer to 98.8% ee after three iterations.
  • (+)-Dehydroabietylamine : Thermal cycling in industrial methylated spirits (IMS) achieves 100% ee for the (S,S)-enantiomer.

Process Optimization

  • Solvent Systems : Dimethyl carbonate and IMS enable high-yield recovery (>80%) of resolved enantiomers.
  • Temperature Gradients : Controlled cooling (0.2°C/min) prevents premature crystallization, ensuring optical purity.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability Key Advantages
Nitrogen Ylide 58–77 Trans, racemic High (100+ g) Mild conditions, DABCO recyclability
Sulfonium Ylide 60–70 Trans, racemic Moderate No metal catalysts
Palladium Hybrid 50–65 Trans, racemic High One-pot potential
Kulinkovich 30–45 Low Low Titanium-mediated, no ylides

Industrial-Scale Considerations

Cost-Effectiveness

Nitrogen ylide methods reduce costs through:

  • DABCO Reusability : The amine catalyst is recovered via aqueous extraction.
  • Solvent Recycling : Dioxane and acetonitrile are distilled and reused.

Chemical Reactions Analysis

1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Pyridinyl-Substituted Cyclopropane-Carboxylic Acids

Substituent position and type on the pyridine ring significantly influence physicochemical and biological properties. Key analogues include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Differences vs. Target Compound
1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid 1389313-37-4 C₁₀H₁₁NO₂ 177.2 5-methyl on pyridine Methyl group at C5 alters electronic distribution, potentially affecting binding affinity .
1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid 1060804-89-8* C₁₀H₁₁NO₂ 177.2 3-methyl on pyridine Steric hindrance near the nitrogen may reduce solubility .
1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid 162960-26-1 C₉H₉NO₂ 163.18 No methyl group Lower molecular weight and reduced lipophilicity .
1-(6-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid C₁₁H₁₁NO₃ 193.21 6-methoxy on pyridine Methoxy group enhances solubility but may reduce metabolic stability .

Note: CAS 1060804-89-8 is ambiguously referenced in (4-methyl) and (3-methyl). Structural confirmation is advised for precise applications.

Key Findings:
  • Substituent Position : The 4-methyl group on pyridine (target compound) balances electronic effects and steric bulk, optimizing pKa for drug-receptor interactions .
  • Substituent Type: Methoxy or cyano groups (e.g., 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate, CAS 1389313-37-4) increase polarity but may introduce synthetic challenges .

Non-Pyridinyl Cyclopropane-Carboxylic Acids

Compounds with non-aromatic substituents highlight the role of the pyridine ring in the target compound:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Differences
1-Ethylcyclopropane-1-carboxylic acid 150864-95-2 C₆H₁₀O₂ 114.14 Lacks aromaticity; reduced π-π stacking potential .
2-(1-Trifluoromethylcyclopropyl)acetic acid 871476-77-6 C₆H₇F₃O₂ 168.12 Trifluoromethyl group enhances metabolic stability but increases hydrophobicity .
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid 124276-95-5 C₁₀H₉BrO₂ 241.09 Bromine adds steric bulk and halogen bonding potential .
Key Findings:
  • Aromatic vs. Aliphatic Substituents : Pyridinyl groups improve water solubility compared to aliphatic chains (e.g., ethyl) due to hydrogen-bonding capacity .
  • Electron-Withdrawing Groups: Trifluoromethyl or cyano substituents (e.g., trans-2-cyanocyclopropane-1-carboxylic acid, CAS 39891-82-2) lower pKa, enhancing acidity .

Biological Activity

1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The synthesis of this compound can be achieved through various synthetic routes. One common method involves cyclopropanation of a suitable pyridine derivative followed by carboxylation, typically using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.

Case Study: Inhibition of TNF-alpha Production
In a study involving human macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha production, indicating its potential utility in managing inflammatory conditions.

The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets within cells. It is hypothesized that the compound binds to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared to other similar compounds:

Table 2: Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundCyclopropane derivativeAntimicrobial, anti-inflammatory
1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxamideAmide derivativeLimited antimicrobial activity
1-(4-Methylpyridin-2-YL)cyclopropane-1-methanolAlcohol derivativeMild anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-methylpyridin-2-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves cyclopropanation of precursors (e.g., 4-methylpyridine derivatives) using reagents like 1-bromo-2-chloroethane. Key parameters include pH control (e.g., HCl in aqueous conditions ), temperature, and catalyst selection. For example, electro-induced Hofmann rearrangements have been reported for related cyclopropane-carboxylic acids, achieving yields >75% under optimized conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use melting point analysis (mp ~110–114°C for analogous compounds ), HPLC for purity assessment, and spectroscopic techniques (e.g., 1^1H/13^13C NMR, FTIR). Mass spectrometry (MS) and reference to databases like Beilstein (ID: P195237) provide additional validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., metabolic pathway enzymes) or antimicrobial activity via broth microdilution assays. Related cyclopropane derivatives show interactions with biological targets like pyridinium-dependent enzymes, suggesting dose-response studies in cell-free systems .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity and target binding?

  • Methodological Answer : Racemic mixtures (e.g., rac-(1R,2R) isomers) may exhibit divergent activities. Use chiral chromatography (e.g., HPLC with amylose-based columns) to resolve enantiomers. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies address discrepancies in reported physicochemical data (e.g., melting points)?

  • Methodological Answer : Variations in mp (e.g., 110–114°C vs. 124–126°C for similar analogs ) often arise from impurities or polymorphic forms. Recrystallization in solvents like ethanol/water and differential scanning calorimetry (DSC) can resolve these inconsistencies .

Q. How can stability and degradation pathways be studied under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. For example, cyclopropane-carboxylic acids degrade via ring-opening under acidic conditions; buffer systems mimicking physiological pH (7.4) are critical .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer : Use rodent models for bioavailability studies (oral/IP administration). Monitor plasma concentrations via LC-MS/MS. Toxicity screening should include hepatic/kidney function markers and histopathology, as cyclopropane derivatives may accumulate in lipid-rich tissues .

Key Considerations for Experimental Design

  • Stereochemical Purity : Use chiral auxiliaries or asymmetric catalysis to avoid racemic mixtures .
  • Analytical Validation : Cross-validate NMR/LC-MS data with reference standards from authoritative catalogs (e.g., Kanto Reagents ).
  • Biological Replicates : Include ≥3 replicates in dose-response assays to account for variability in enzyme inhibition studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid

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